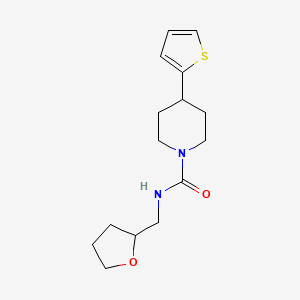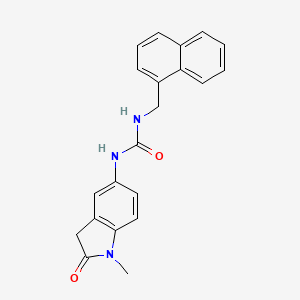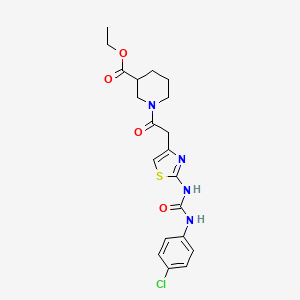![molecular formula C23H17ClN2O2S B2838254 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide CAS No. 904592-53-6](/img/structure/B2838254.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are used in the synthesis of a variety of organic compounds, including some that have biological activity .
Synthesis Analysis
The synthesis of thiazole compounds involves several artificial paths and varied physico-chemical factors . The information available does not provide a specific synthesis method for “N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide”, but it does mention the preparation of similar thiazole compounds .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular structure of “N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide” is not explicitly provided in the available information.Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Specific chemical reactions involving “N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide” are not detailed in the available information.Aplicaciones Científicas De Investigación
Antimicrobial Applications
The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, such as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, have shown promising results. These compounds have been tested for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungal strains. The thiazole derivatives may provide valuable therapeutic interventions for the treatment of microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antitumor and Anticancer Activities
Several studies have synthesized and evaluated the antitumor and anticancer activities of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide derivatives. For example, compounds such as (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, showing potential as anticancer agents (Bhole & Bhusari, 2011).
Pharmacological Evaluation
4-Thiazolidinone derivatives have been designed, synthesized, and biologically evaluated as anticonvulsant agents. These compounds exhibit considerable anticonvulsant activity, indicating their potential application in pharmacological research related to nervous system disorders (Faizi et al., 2017).
Structural and Molecular Analysis
Research has also focused on the structural and molecular analysis of these compounds. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single crystal X-ray diffraction and DFT calculations. This study provides insight into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the pharmacological properties of these compounds (Karabulut et al., 2014).
Environmental Analysis
Some derivatives have been analyzed for their environmental persistence and degradation products. For instance, the photo-degradation behavior of pharmaceutical compounds containing the thiazole ring was studied to understand their stability and potential environmental impact (Wu, Hong, & Vogt, 2007).
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c1-28-21-12-11-18(24)13-19(21)22(27)26-23-25-20(14-29-23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVCCAQRUJPDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[(2-Methoxy-2,3-dihydro-1H-inden-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2838173.png)
![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)
![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-N-(2-phenylethyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2838177.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2838180.png)
![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)



![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)
